molecular formula C11H14N2O2 B13218814 3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13218814
M. Wt: 206.24 g/mol
InChI Key: VZBVGIXURGIZLX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and have been studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)benzaldehyde with 7-methoxy-2-methyl-2,3-dihydro-1H-isoindole in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound. Additionally, the optimization of reaction conditions and the use of environmentally friendly solvents and catalysts are crucial for sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in cell signaling and metabolism. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal function and signaling .

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.

    7-Methoxy-2-methyl-2,3-dihydro-1H-isoindole: A precursor in the synthesis of various isoindolone derivatives.

    3-(Aminomethyl)benzaldehyde: Used in the synthesis of bioactive compounds.

Uniqueness

3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an aminomethyl group and a methoxy-substituted isoindolone ring makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(aminomethyl)-7-methoxy-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C11H14N2O2/c1-13-8(6-12)7-4-3-5-9(15-2)10(7)11(13)14/h3-5,8H,6,12H2,1-2H3

InChI Key

VZBVGIXURGIZLX-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(C1=O)C(=CC=C2)OC)CN

Origin of Product

United States

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